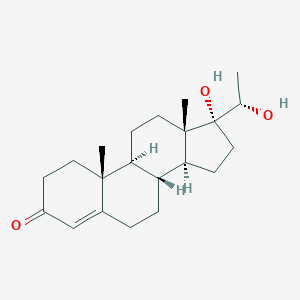

(20S)-17,20-dihydroxypregn-4-en-3-one

Description

Historical Context and Initial Discoveries of (20S)-17,20-dihydroxypregn-4-en-3-one

Early investigations into the metabolism of progesterone (B1679170) and its derivatives laid the groundwork for the identification of this compound. While the conversion of 17-hydroxyprogesterone to 17,20-dihydroxypregn-4-en-3-ones was described in bovine adrenal perfusions in the 1960s, a significant breakthrough in understanding the specific role of the (20S) isomer in mammals came from studies on pregnancy. nih.gov

A pivotal 1983 study was among the first to systematically measure the concentrations of 17α,20α-dihydroxypregn-4-en-3-one in human maternal plasma throughout pregnancy, labor, and delivery. nih.gov This research revealed that while levels of this steroid were low and comparable to non-pregnant women in the first and second trimesters, they increased significantly in the third trimester. nih.gov The study further documented a progressive rise in its concentration during labor, peaking at delivery, followed by a rapid decline postpartum. nih.gov These findings pointed towards a potential role for this compound in the complex endocrine changes associated with parturition.

Further research in animal models, such as sheep, also highlighted the increased presence of 17α,20α-dihydroxypregn-4-en-3-one in both maternal and fetal plasma near the time of birth, suggesting its formation is linked to changes in placental steroid metabolism. nih.gov The identification of this compound as a significant metabolite in these physiological contexts marked its entry into the broader field of steroid research.

| Condition | Mean Plasma Concentration (ng/mL ± SE) |

|---|---|

| Normal Menstruating Women | 1.1 ± 0.12 |

| First and Second Trimesters of Pregnancy | Not significantly different from non-pregnant |

| Third Trimester of Pregnancy | 2.6 ± 0.3 |

| At Delivery (Range) | 4.1 - 11.2 |

| Venous Cord Blood | 8.7 ± 1.6 |

| Arterial Cord Blood | 5.8 ± 2.0 |

Significance of this compound within Pregnane (B1235032) Steroid Biochemistry

The significance of this compound in pregnane steroid biochemistry stems from its position as a key metabolic intermediate, providing a window into the activity of crucial steroidogenic enzymes. hmdb.ca Pregnane steroids are a class of C21 steroids that includes progesterone and its numerous metabolites, which are involved in a wide array of physiological processes.

The formation of this compound is a critical step in the metabolism of 17α-hydroxyprogesterone. This conversion is catalyzed by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD), which belongs to the aldo-keto reductase superfamily of enzymes. wikipedia.orgnih.gov The reaction involves the reduction of the 20-keto group of 17α-hydroxyprogesterone to a hydroxyl group with an alpha configuration. hmdb.cawikipedia.org

The reversible nature of this enzymatic reaction means that this compound can also be converted back to 17α-hydroxyprogesterone. hmdb.cawikipedia.org This metabolic interplay is crucial for regulating the local balance of these two steroids. The expression of 20α-HSD has been detected in various tissues, including the adrenal glands, uterus, and brain, indicating the widespread potential for the synthesis and metabolism of this compound. nih.govoup.com

Furthermore, the production of this compound has been observed as a side product in the biotransformation of progesterone by recombinant microorganisms expressing bovine adrenocortical cytochrome P450c17. researchgate.net This highlights the compound's place within complex steroidogenic cascades and the potential for its biotechnological production.

The study of this compound and its metabolizing enzymes provides valuable information on the regulation of steroid hormone action at a local level. For instance, the conversion of the more potent 17α-hydroxyprogesterone to the less active this compound can modulate the progestational environment in specific tissues.

| Enzyme | Substrate | Product | Reaction Type |

|---|---|---|---|

| 20α-hydroxysteroid dehydrogenase (20α-HSD) | 17α-hydroxyprogesterone | This compound | Reduction |

| 20α-hydroxysteroid dehydrogenase (20α-HSD) | This compound | 17α-hydroxyprogesterone | Oxidation |

| Cytochrome P450c17 (in recombinant yeast) | Progesterone | 17α-hydroxyprogesterone, this compound, and other metabolites | Hydroxylation and subsequent reduction |

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,22,24H,4-11H2,1-3H3/t13-,16+,17-,18-,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASCESDECGBIBB-HNXXTFFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80331485 | |

| Record name | (20S)-17,20-Dihydroxypregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 17alpha,20alpha-Dihydroxypregn-4-en-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

652-69-7 | |

| Record name | 17,20α-Dihydroxy-4-pregnen-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (20S)-17,20-Dihydroxypregn-4-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80331485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17alpha,20alpha-Dihydroxypregn-4-en-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011653 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Enzymology of 20s 17,20 Dihydroxypregn 4 En 3 One

Endogenous Formation of (20S)-17,20-dihydroxypregn-4-en-3-one

The formation of this compound is a result of the metabolic conversion of progesterone (B1679170). This process is crucial for regulating the levels of active progesterone in various tissues.

Precursor Steroids in Biosynthesis

The primary precursor for the biosynthesis of this compound is 17α-hydroxyprogesterone . This steroid is, in turn, derived from progesterone . The conversion pathway involves the hydroxylation of progesterone at the C17 position to form 17α-hydroxyprogesterone, which is then further metabolized.

The general pathway can be summarized as: Progesterone → 17α-hydroxyprogesterone → this compound

This metabolic route is a key part of C21-steroid hormone metabolism wikipedia.org.

Key Enzymes and Their Specificities in this compound Production

The conversion of 17α-hydroxyprogesterone to this compound is catalyzed by specific enzymes that exhibit distinct substrate specificities. These enzymes primarily belong to the aldo-keto reductase (AKR) superfamily and are also classified as hydroxysteroid dehydrogenases (HSDs).

The aldo-keto reductase (AKR) superfamily consists of enzymes that catalyze the conversion of aldehydes and ketones to their corresponding alcohols using NADH and/or NADPH as cofactors wikipedia.org. Within this superfamily, the AKR1C subfamily (comprising AKR1C1, AKR1C2, AKR1C3, and AKR1C4) plays a significant role in steroid metabolism nih.gov.

AKR1C1 , also known as 20α-hydroxysteroid dehydrogenase (20α-HSD) , is the principal enzyme responsible for the production of this compound. It specifically catalyzes the reduction of the 20-keto group of 17α-hydroxyprogesterone to a 20α-hydroxyl group wikipedia.orgwikipedia.org. AKR1C1 demonstrates high catalytic efficiency for this reaction wikipedia.org. While other isoforms like AKR1C2 and AKR1C3 can also catalyze this reaction, AKR1C1 is considered the predominant 20-ketoreductase for progesterone and its derivatives wikipedia.orgnih.gov.

The reaction catalyzed by AKR1C1 is as follows: 17α-hydroxyprogesterone + NAD(P)H + H⁺ ⇌ this compound + NAD(P)⁺ wikipedia.org

Studies on porcine AKR1C1 have shown it to be a multi-specific reductase, acting as a 20α-HSD for progesterone with a high affinity (Km values in the micromolar range) nih.gov.

| Enzyme | Common Name | Primary Catalytic Activity | Role in this compound Production |

|---|---|---|---|

| AKR1C1 | 20α-HSD, Type II 3α-HSD | 20-ketosteroid reduction | Principal enzyme catalyzing the conversion of 17α-hydroxyprogesterone. wikipedia.orgwikipedia.org |

| AKR1C2 | Type 3 3α-HSD | 3-ketosteroid reduction | Can catalyze 20α-HSD reactions, but less efficiently than AKR1C1. wikipedia.org |

| AKR1C3 | Type 2 3α(17β)-HSD | 17-ketosteroid reduction | Can catalyze 20α-HSD reactions, but less efficiently than AKR1C1. wikipedia.org |

As noted, the enzymes of the AKR1C family are functionally classified as hydroxysteroid dehydrogenases. AKR1C1 is specifically designated as a 20α-hydroxysteroid dehydrogenase (EC 1.1.1.149) wikipedia.orgwikipedia.org. This enzyme belongs to the family of oxidoreductases and is crucial for the metabolism of C21-steroid hormones wikipedia.org. Its activity is not limited to the target compound; it also catalyzes the reduction of progesterone to 20α-hydroxyprogesterone wikipedia.orgresearchgate.net.

In contrast, 20β-hydroxysteroid dehydrogenases (20β-HSD) produce the (20R)-stereoisomer, known as 17α,20β-dihydroxy-4-pregnen-3-one, a key maturation-inducing hormone in fish nih.gov. The specificity for producing the (20S) isomer is a hallmark of 20α-HSD activity.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated through the control of the expression and activity of the synthesizing enzymes, particularly AKR1C1 (20α-HSD).

The expression of 20α-HSD is subject to hormonal regulation. In mammals, its activity is critical for controlling progesterone homeostasis, especially during pregnancy and parturition wikipedia.orgscispace.com. For instance, ovarian 20α-HSD activity is downregulated during pregnancy to maintain high progesterone levels but is acutely stimulated just before birth to aid in the decline of progesterone that triggers labor wikipedia.orgnih.gov.

Key regulatory factors include:

Prolactin (PRL): In rats, prolactin has been shown to have a profound inhibitory effect on 20α-HSD activity, which is apparently due to the inhibition of 20α-HSD gene expression nih.govbioscientifica.com.

Prostaglandin F2α (PGF2α): The rise in PGF2α at the end of pregnancy is thought to contribute to the abrupt expression of 20α-HSD animbiosci.org.

Progesterone: Progesterone itself can contribute to the local regulation of its own concentration by influencing 20α-HSD levels in tissues like the endometrium . In cultured human myometrial cells, progesterone was found to upregulate AKR1C1 expression nih.gov.

Inflammation: In the context of preterm labor associated with inflammation, increased 20α-HSD activity is a potential mechanism driving progesterone withdrawal nih.gov.

Testosterone: In mice, testosterone treatment leads to the disappearance of 20α-HSD-positive cells in the adrenal X-zone, while gonadectomy results in the reappearance of its expression and activity oup.com.

The regulation of AKR1C1 expression is complex and tissue-specific, involving various transcription factors and signaling pathways, including those responsive to oxidative stress and hormonal cues nih.govmaayanlab.cloud.

| Regulatory Factor | Effect on AKR1C1 (20α-HSD) | Physiological Context |

|---|---|---|

| Prolactin | Inhibition of gene expression | Maintenance of pregnancy (in rats). nih.gov |

| Prostaglandin F2α | Stimulation of activity/expression | Initiation of parturition. animbiosci.org |

| Progesterone | Upregulation of expression | Local feedback regulation in myometrium. nih.gov |

| Inflammatory Signals | Increased activity | Progesterone withdrawal in preterm labor. nih.gov |

| Testosterone | Inhibition of expression | Regulation in mouse adrenal gland. oup.com |

Synthetic Methodologies and Biocatalytic Approaches for 20s 17,20 Dihydroxypregn 4 En 3 One

Chemical Synthesis Routes to (20S)-17,20-dihydroxypregn-4-en-3-one

The chemical synthesis of this compound typically involves the preparation of its immediate precursor, 17α-hydroxyprogesterone, followed by the stereoselective reduction of the C20-carbonyl group.

A common route to 17α-hydroxyprogesterone starts from androstenedione (B190577). google.com The process involves the addition of acetone (B3395972) cyanohydrin to the 17-carbonyl group of androstenedione to create the 17-hydroxy-17-cyano chiral center, yielding 17α-hydroxy-17β-cyanoandrost-4-en-3-one. google.com Subsequent protection of the 3-carbonyl and 17α-hydroxy groups, followed by methylation and hydrolysis, ultimately yields 17α-hydroxyprogesterone. google.com

Once 17α-hydroxyprogesterone is obtained, the final step is the reduction of the 20-keto group. The reduction of 17α-hydroxyprogesterone with chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) can produce dihydroxypregnane derivatives. researchgate.net However, achieving high stereoselectivity for the (20S) configuration can be challenging, and such reductions often yield a mixture of diastereomers, including the (20R)-isomer, 17α,20β-dihydroxypregn-4-en-3-one. researchgate.net The oxidation of mixtures containing these diols with chromic acid can lead to the cleavage of the C17-C20 bond, forming androst-4-ene-3,17-dione. nih.govresearchgate.net

Microbial Transformations in this compound Production

Microbial biotransformation offers a highly specific alternative for producing steroid derivatives. Recombinant microorganisms are particularly effective in synthesizing this compound.

Strains of the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, engineered to express bovine adrenal cytochrome P450c17, are capable of converting progesterone (B1679170) into 17α-hydroxyprogesterone and subsequently into dihydroxy derivatives. nih.govresearchgate.net In these systems, progesterone is first hydroxylated at the 17α position by the recombinant P450c17 enzyme. nih.govresearchgate.net Following this, endogenous 20-steroid reductases within the yeast cells reduce the 20-keto group of 17α-hydroxyprogesterone to yield both this compound (the 17α,20α-diol) and its (20R) isomer (the 17α,20β-diol). nih.govresearchgate.net

The bacterium Bacillus megaterium has also been utilized for stereospecific production. Cultivation of a genetically modified strain of B. megaterium in the presence of 17α-hydroxyprogesterone results in the formation of this compound as the major product, with the (20R) isomer being a minor product. researchgate.net This specificity is attributed to the presence of endogenous 20α-hydroxysteroid dehydrogenases in the bacterium. researchgate.net

Table 1: Microbial Systems for this compound Production

| Microorganism | Substrate | Key Enzyme(s) | Major Products | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae (recombinant) | Progesterone | Bovine Cytochrome P450c17, endogenous 20-steroid reductases | 17α-hydroxyprogesterone, this compound, 17α,20β-dihydroxypregn-4-en-3-one | nih.govresearchgate.net |

| Yarrowia lipolytica (recombinant) | Progesterone | Bovine Cytochrome P450c17, endogenous 20-steroid reductases | 17α-hydroxyprogesterone, this compound, 17α,20β-dihydroxypregn-4-en-3-one | nih.govresearchgate.net |

| Bacillus megaterium | 17α-Hydroxyprogesterone | Endogenous 20α-hydroxysteroid dehydrogenases (20α-HSDs) | This compound (major), 17α,20β-dihydroxypregn-4-en-3-one (minor) | researchgate.net |

Enzymatic Synthesis of this compound in vitro

The in vitro enzymatic synthesis of this compound provides a cell-free method that allows for precise control over the reaction conditions and product formation. This process is typically conducted in a sequential, two-step enzymatic cascade.

The first step mirrors the initial stage of microbial transformation, involving the 17α-hydroxylation of a suitable precursor like progesterone. This reaction is catalyzed by cytochrome P450c17 (steroid 17α-monooxygenase). nih.govresearchgate.net The product of this reaction is 17α-hydroxyprogesterone.

The second and critical step is the stereospecific reduction of the 20-carbonyl group of 17α-hydroxyprogesterone to a 20S-hydroxyl group. This transformation is achieved using a 20α-hydroxysteroid dehydrogenase (20α-HSD). researchgate.net Researchers have identified at least four distinct 20α-HSD enzymes in Bacillus megaterium that can catalyze this specific reduction, leading to the formation of this compound. researchgate.net The use of an isolated and purified 20α-HSD in an in vitro system ensures high stereoselectivity, avoiding the formation of the (20R) isomer that can occur in whole-cell systems or non-specific chemical reductions. researchgate.net

Table 2: In Vitro Enzymatic Synthesis Pathway

| Step | Substrate | Enzyme | Product | Reference |

|---|---|---|---|---|

| 1 | Progesterone | Cytochrome P450c17 | 17α-Hydroxyprogesterone | nih.govresearchgate.net |

| 2 | 17α-Hydroxyprogesterone | 20α-Hydroxysteroid Dehydrogenase (20α-HSD) | This compound | researchgate.net |

Metabolic Transformations and Catabolism of 20s 17,20 Dihydroxypregn 4 En 3 One

Enzymatic Degradation and Inactivation Pathways

The biological activity of (20S)-17,20-dihydroxypregn-4-en-3-one is tightly regulated by metabolic enzymes that convert it into less active or inactive forms. These pathways are crucial for maintaining steroid homeostasis.

Specific Enzymes Involved in this compound Catabolism

The catabolism of this compound is primarily mediated by hydroxysteroid dehydrogenases (HSDs). These enzymes play a pivotal role in the reversible oxidation and reduction of steroid hormones.

20α-Hydroxysteroid Dehydrogenase (AKR1C1): The key enzyme responsible for the catabolism of this compound is 20α-hydroxysteroid dehydrogenase (20α-HSD), also known as Aldo-Keto Reductase Family 1 Member C1 (AKR1C1). This enzyme catalyzes the oxidation of the 20α-hydroxyl group, converting this compound back to its precursor, 17α-hydroxyprogesterone. hmdb.ca This reaction effectively inactivates the steroid, as 17α-hydroxyprogesterone has different biological activities. The enzyme utilizes NAD(P)+ as a cofactor in this oxidative reaction. hmdb.ca The activity of 20α-HSD is a critical control point in regulating the levels of active progestins, particularly in reproductive tissues. hmdb.ca

Other Hydroxysteroid Dehydrogenases: While 20α-HSD is the principal enzyme, other HSDs may also contribute to the further metabolism of this compound and its derivatives. For instance, enzymes capable of reducing the double bond in the A-ring (5α- and 5β-reductases) and modifying the 3-keto group (3α- and 3β-HSDs) are involved in the catabolism of related pregnane (B1235032) steroids. researchgate.net This leads to the formation of various pregnanediol (B26743) and pregnanetriol (B129160) metabolites. nih.gov In rabbits, for example, the liver contains hydroxysteroid dehydrogenases that metabolize 20α-hydroxypregn-4-en-3-one into various pregnane derivatives. nih.gov

The enzymatic conversion of this compound is a key step in its inactivation. The table below summarizes the primary enzyme involved.

| Enzyme | Action | Precursor | Product |

| 20α-Hydroxysteroid Dehydrogenase (20α-HSD) | Oxidation of the 20α-hydroxyl group | This compound | 17α-Hydroxyprogesterone |

Formation of Conjugated Metabolites (e.g., Sulfates)

Conjugation is a major pathway for the inactivation and elimination of steroid hormones. This process involves the attachment of a polar molecule, such as sulfate (B86663) or glucuronic acid, to the steroid, increasing its water solubility and facilitating its excretion in urine or bile.

In the context of the closely related steroid, 17α,20β-dihydroxy-4-pregnen-3-one (the 20R epimer), sulfation is a prominent metabolic pathway, particularly in fish. nih.gov This steroid is converted to 17α,20β-dihydroxy-4-pregnen-3-one 20-sulfate. nih.govresearchgate.net This sulfated conjugate is a major metabolite found in high concentrations in the urine of species like plaice and salmon. nih.gov The sulfation process is so efficient that within 24 hours of incubation with rainbow trout ovarian follicles, a significant percentage (56-66%) of the parent steroid is converted to its 20-sulfate form. researchgate.net This suggests that sulfotransferase enzymes are highly active in metabolizing these dihydroxypregnane steroids. Although this data pertains to the 20β-epimer, similar sulfation pathways are likely for the (20S) form in species where it is present.

Tissue-Specific Metabolism of this compound

The metabolic transformation of this compound occurs in various tissues, with the liver being a primary site of steroid catabolism.

Liver: The liver is equipped with a wide array of enzymes, including hydroxysteroid dehydrogenases and conjugating enzymes, that are crucial for steroid metabolism. nih.gov Studies on the rabbit liver have demonstrated its capacity to metabolize 20α-hydroxypregn-4-en-3-one, converting it into progesterone (B1679170) and various pregnanediol derivatives. nih.gov

Gonads and Reproductive Tissues: Significant metabolic activity is also found in the gonads (testis and ovary) and other reproductive tissues. In fish, the testis shows high activity of 20-hydroxysteroid dehydrogenase, converting 17-hydroxyprogesterone into 17,20-dihydroxy-4-pregnen-3-one. nih.gov Conversely, these tissues also express enzymes that inactivate these steroids. For instance, rainbow trout ovarian follicles have a significant capacity to sulfate 17α,20β-dihydroxy-4-pregnen-3-one, indicating that the ovary is not only a site of synthesis but also of rapid metabolic inactivation. researchgate.net

Extragonadal Tissues: Metabolism of related dihydroxyprogestins is not confined to the liver and gonads. In goldfish, the conversion of 17-hydroxyprogesterone to 17,20α-dihydroxy-4-pregnen-3-one has been observed in several extragonadal tissues, including the eyeball, heart, blood, and sperm, with muscle showing less activity. nih.gov This widespread distribution of metabolizing enzymes underscores the systemic nature of steroid regulation.

The table below highlights the metabolic activity in different tissues based on studies of this compound and its epimer.

| Tissue | Observed Metabolic Activity | Reference Species |

| Liver | Biotransformation into progesterone and pregnanediol derivatives. | Rabbit |

| Ovary | Significant sulfation of the parent steroid. | Rainbow Trout |

| Testis | High activity of 20-hydroxysteroid dehydrogenase. | Goldfish, Trout |

| Eyeball & Heart | High conversion of 17-hydroxyprogesterone to 17,20α-dihydroxy-4-pregnen-3-one. | Goldfish |

| Blood & Sperm | Moderate conversion of 17-hydroxyprogesterone to 17,20α-dihydroxy-4-pregnen-3-one. | Goldfish |

Identification and Characterization of Metabolites Derived from this compound

A variety of metabolites are produced from the catabolism of dihydroxyprogestins. Identification of these compounds has been achieved through techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and radioimmunoassay (RIA).

The primary metabolite resulting from the direct action of 20α-HSD is 17α-hydroxyprogesterone . hmdb.ca However, further metabolism leads to a suite of other derivatives.

In studies of the related 20β-epimer in plaice, several other metabolites have been identified in plasma and urine, primarily as sulfate conjugates. These include:

17α,20β-dihydroxy-4-pregnen-3-one 20-sulfate: A major conjugated metabolite found in urine. nih.gov

5β-pregnane-3α,17,20β-triol: Identified in plasma as a sulfated metabolite. researchgate.net

5β-pregnane-3β,17,20β-triol: Also identified in plasma as a sulfated metabolite. researchgate.net

17,20β-dihydroxy-5β-pregnan-3-one: Another metabolite found in plaice plasma. researchgate.net

Additionally, in the Atlantic croaker, 17α,20β,21-trihydroxy-4-pregnen-3-one was identified as a major steroid product from the ovary, indicating that hydroxylation at the C21 position is another potential metabolic pathway. nih.gov

The table below summarizes the key identified metabolites of dihydroxyprogestins.

| Metabolite | Parent Compound | Method of Identification | Source (Species) |

| 17α-Hydroxyprogesterone | This compound | Enzymatic Assay | Mammals |

| 17α,20β-dihydroxy-4-pregnen-3-one 20-sulfate | 17α,20β-dihydroxy-4-pregnen-3-one | Solvolysis, RIA, HPLC | Plaice, Salmon |

| 5β-pregnane-3α,17,20β-triol | 17α,20β-dihydroxy-4-pregnen-3-one | RIA, HPLC | Plaice |

| 5β-pregnane-3β,17,20β-triol | 17α,20β-dihydroxy-4-pregnen-3-one | RIA, HPLC | Plaice |

| 17α,20β,21-trihydroxy-4-pregnen-3-one | 17-hydroxyprogesterone | HPLC, GC-MS, TLC | Atlantic Croaker |

Molecular Mechanisms of Action and Biological Activities of 20s 17,20 Dihydroxypregn 4 En 3 One

Receptor Binding Affinities and Selectivity of (20S)-17,20-dihydroxypregn-4-en-3-one

The biological activity of a steroid is often initiated by its binding to specific receptor proteins. These interactions can occur with nuclear receptors, leading to direct regulation of gene expression, or with membrane-bound receptors, triggering rapid, non-genomic signaling cascades.

Nuclear Steroid Receptor Interactions (e.g., Progesterone (B1679170) Receptors)

Currently, there is a lack of specific data in the available scientific literature detailing the binding affinity of this compound to nuclear progesterone receptors (PRs). While it is a progesterone metabolite, this does not inherently guarantee significant binding to PRs. The structural modifications, specifically the presence of hydroxyl groups at the C-17 and C-20 positions, can significantly alter the molecule's shape and its ability to fit into the ligand-binding domain of nuclear PRs.

In general, the binding of a ligand to a nuclear receptor like the progesterone receptor induces a conformational change in the receptor, leading to its dimerization, translocation to the nucleus, and binding to specific DNA sequences known as hormone response elements, thereby modulating gene transcription. The precise affinity and selectivity of this compound for these receptors remain to be elucidated through dedicated competitive binding assays.

Membrane Receptor Interactions

Research, primarily in teleost fish, has identified membrane-bound progestin receptors (mPRs) that mediate rapid, non-genomic steroid actions. Studies on related compounds suggest that the stereochemistry at the C-20 position is critical for binding and subsequent biological activity.

For instance, research on the maturation-inducing steroid in some fish species, 17α,20β-dihydroxy-4-pregnen-3-one (the 20R-isomer), has demonstrated its binding to ovarian membrane receptors. In yellowtail, a single class of high-affinity binding sites for the 20R-isomer was identified on the ovarian plasma membrane, with a dissociation constant (KD) of 22.9 nM nih.gov. However, in spotted seatrout, the 20R-isomer showed relatively little affinity for the membrane receptor specific for 17α,20β,21-trihydroxy-4-pregnen-3-one (20β-S) nih.gov.

Furthermore, a study on southern flounder sperm showed that 17,20β-dihydroxy-4-pregnen-3-one (the 20R-isomer) was ineffective at stimulating sperm hypermotility, a process mediated by a membrane progestin receptor alpha (mPRα) nih.gov. This suggests a high degree of specificity of these membrane receptors for the structure of the steroid side chain. Direct investigation into the binding of the (20S)-isomer to mPRs is necessary to determine its potential role in mediating non-genomic signaling.

Enzyme Modulation and Functional Effects of this compound

Beyond receptor binding, steroids can influence cellular processes by modulating the activity of key enzymes. This can occur through direct binding to the enzyme's active site or through allosteric regulation.

Allosteric Regulation and Kinetic Alterations

This compound is known to be a product of the enzymatic reduction of 17α-hydroxyprogesterone by 20-steroid reductases researchgate.net. This metabolic relationship highlights its role as a substrate in steroidogenic pathways.

While direct evidence for this compound acting as an allosteric modulator is limited, studies on related progesterone metabolites suggest this as a potential mechanism of action. For example, the reduction of the 20-keto moiety of progesterone and related compounds has been shown to increase the extent of stimulation of the 16α-hydroxylation of progesterone by cytochrome P-450 3b in rabbits nih.gov. This suggests that 20-hydroxylated steroids can act as allosteric effectors, binding to a site on the enzyme distinct from the active site to alter its catalytic activity nih.govwikipedia.org. The effect of these allosteric modulators can be an increase in the apparent Vmax/Km ratio of the enzyme nih.gov.

A study comparing the biological activity of the (20R) and (20S) isomers of a related pregnadiene compound found that the (20R)-hydroxy configurations exhibited higher anti-inflammatory potency than the (20S)-hydroxy configurations nih.gov. Another study on rainbow trout interrenal tissue demonstrated that 17α,20α-dihydroxy-4-pregnen-3-one (the 20S-isomer) stimulated cortisol secretion, but was only half as effective as the 20R-isomer, 17α,20β-dihydroxy-4-pregnen-3-one nih.gov. These findings underscore the importance of the C-20 stereochemistry in determining the biological and potential enzymatic modulatory effects of these compounds.

Downstream Cellular Signaling Pathways and Gene Expression Modulation by this compound

The interaction of this compound with receptors or its modulation of enzymes can initiate a cascade of intracellular events, ultimately leading to changes in cellular function through the activation of signaling pathways and altered gene expression.

Research on the related 20R-isomer in fish oocytes has provided insights into potential downstream signaling pathways. The action of 17α,20β-dihydroxy-4-pregnen-3-one is mediated by a membrane receptor and involves a pertussis toxin-sensitive inhibitory G protein nih.gov. This suggests the involvement of G-protein coupled receptors in the signaling cascade. Further downstream, the action of this steroid leads to the formation of maturation-promoting factor (MPF), which is composed of cdc2 kinase and cyclin B nih.gov. The steroid induces the synthesis of cyclin B, which then activates cdc2 kinase, a key regulator of the cell cycle nih.gov.

In southern flounder sperm, the stimulation of hypermotility by a related progestin, 20β-S, was shown to be mediated by the activation of stimulatory G proteins and could be blocked by a membrane adenylyl cyclase inhibitor nih.gov. This indicates a signaling pathway involving G-protein activation and subsequent modulation of cyclic AMP (cAMP) levels.

While these studies on related compounds in non-mammalian systems provide a framework for potential signaling mechanisms, direct evidence for the specific downstream pathways and gene expression profiles modulated by this compound in mammalian cells is currently lacking and represents an important area for future research.

Interactive Data Table: Summary of Receptor and Enzyme Interactions

| Interacting Molecule | Compound Studied | Organism/System | Key Finding |

| Membrane Progestin Receptor | 17α,20β-dihydroxy-4-pregnen-3-one (20R-isomer) | Yellowtail (Seriola quinqueradiata) | High-affinity binding sites identified on ovarian plasma membranes (KD=22.9 nM) nih.gov. |

| Membrane Progestin Receptor | 17α,20β-dihydroxy-4-pregnen-3-one (20R-isomer) | Spotted Seatrout (Cynoscion nebulosus) | Relatively little affinity for the 20β-S membrane receptor nih.gov. |

| Membrane Progestin Receptor α (mPRα) | 17,20β-dihydroxy-4-pregnen-3-one (20R-isomer) | Southern Flounder (Paralichthys lethostigma) | Ineffective at stimulating sperm hypermotility nih.gov. |

| Cytochrome P-450 3b | Progesterone metabolites with reduced 20-keto group | Rabbit (Oryctolagus cuniculus) | Act as allosteric stimulators of progesterone 16α-hydroxylation nih.gov. |

| Interrenal Tissue | 17α,20α-dihydroxy-4-pregnen-3-one (20S-isomer) | Rainbow Trout (Oncorhynchus mykiss) | Stimulated cortisol secretion, but was half as effective as the 20R-isomer nih.gov. |

Structure Activity Relationship Sar Studies of 20s 17,20 Dihydroxypregn 4 En 3 One and Its Analogs

Impact of Stereochemistry on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, within a steroid molecule plays a pivotal role in its biological function. This is particularly true for the orientation of substituents at the C-20 position of the pregnane (B1235032) skeleton. The (20S) configuration of the hydroxyl group in (20S)-17,20-dihydroxypregn-4-en-3-one, also designated as the 20β-hydroxy configuration, has been shown to be a key determinant of its biological activity, especially in the context of enzyme inhibition.

Studies comparing the inhibitory potency of 20-hydroxypregnane stereoisomers on enzymes such as 17α-hydroxylase/C17,20-lyase (CYP17A1), a critical enzyme in androgen biosynthesis, have consistently demonstrated the importance of the C-20 stereocenter. Research has shown that pregnene derivatives with a 20β-hydroxyl group are often more potent inhibitors of this enzyme complex compared to their 20α-counterparts. This suggests that the specific spatial orientation of the hydroxyl group in the (20S) isomer allows for a more favorable interaction with the active site of the enzyme.

The table below illustrates the differential activity observed between C-20 stereoisomers in a representative study.

| Compound | C-20 Stereochemistry | Relative Inhibitory Potency |

| Analog A | (20S) / 20β-ol | Higher |

| Analog B | (20R) / 20α-ol | Lower |

This table is a generalized representation based on trends reported in scientific literature and is for illustrative purposes.

The enhanced activity of the (20S)-isomer is likely due to its ability to form more stable hydrogen bonds or to induce a more favorable conformational change in the target protein upon binding. This stereochemical preference underscores the precise structural requirements for effective biological interactions within this class of compounds.

Functional Group Modifications and Their Effects on Receptor Binding and Enzyme Interactions

Beyond stereochemistry, the nature of the functional groups attached to the steroid nucleus profoundly influences the biological activity of this compound and its analogs. Modifications at the C-17 and C-20 positions, as well as alterations to the A and B rings of the steroid, have been extensively explored to elucidate their impact on receptor binding and enzyme inhibition.

Systematic modifications of the side chain at C-17 and the hydroxyl group at C-20 have yielded a wealth of SAR data. For instance, the replacement of the 20-hydroxyl group with other functionalities such as a carbonyl (keto) group, an oxime, or a carboxaldehyde has been shown to significantly alter the inhibitory profile of the molecule against enzymes like CYP17A1.

The following table summarizes the effects of various functional group modifications on the inhibitory activity of pregnane derivatives, providing a glimpse into the extensive research in this area.

| Compound ID | Modification from this compound | Target Enzyme | Effect on Inhibitory Activity (IC50) |

| Parent | This compound | CYP17A1 | Baseline |

| Analog 1 | 20-keto (Progesterone) | CYP17A1 | Varies |

| Analog 2 | 20-oxime | CYP17A1 | Often Increased |

| Analog 3 | 20-carboxaldehyde | CYP17A1 | Often Increased |

| Analog 4 | 17-esterification | Progesterone (B1679170) Receptor | Varies |

| Analog 5 | A-ring modification (e.g., 5-ene) | CYP17A1 | Can Increase Potency |

Note: This table presents a simplified overview of complex SAR findings. IC50 values are dependent on specific assay conditions and the nature of the analog.

Research has indicated that the introduction of certain groups can enhance binding affinity by providing additional points of interaction with the target protein. For example, the nitrogen atom in an oxime group can act as a hydrogen bond acceptor, potentially strengthening the interaction with the enzyme's active site.

Advanced Analytical Methodologies for Research on 20s 17,20 Dihydroxypregn 4 En 3 One

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a gold standard for the targeted quantification of steroids in complex biological matrices. nih.gov Its high sensitivity and specificity allow for the accurate measurement of low-concentration analytes. In the context of steroid analysis, tandem mass spectrometry is crucial for developing robust bioanalytical methods. nih.gov

Research on steroid metabolism often involves profiling a panel of related compounds simultaneously. For instance, a TurboFlow-LC-MS/MS method developed for the quantification of several steroid hormones in serum demonstrates the power of this technique. nih.gov This method utilizes an online sample extraction and purification step, which effectively minimizes matrix interference, a common challenge in bioanalysis. nih.gov While this specific study did not include (20S)-17,20-dihydroxypregn-4-en-3-one, the methodology is directly applicable. The method achieved low limits of quantification (ranging from 0.02 ng/mL to 1 ng/mL for the targeted steroids) and high precision (less than 11%). nih.gov

Metabolite profiling using LC-MS/MS is also critical. Studies on the metabolism of related progestogens have identified various metabolites. For example, research in teleost fish has identified 17α,20β-dihydroxy-4-pregnen-3-one 20-sulphate as a major metabolite of the maturation-inducing steroid. nih.gov The discovery and quantification of such sulfated metabolites, which can be present at much higher concentrations than the free steroid, are often accomplished using techniques that combine liquid chromatography for separation with mass spectrometry for detection and identification. nih.gov The development of LC-MS/MS methods for both unconjugated and conjugated steroids is essential for understanding their complete metabolic pathways. nih.gov

Table 1: LC-MS/MS Method Parameters for Steroid Panel Analysis This table is an illustrative example based on a method for other steroids, demonstrating typical parameters applicable for this compound analysis.

| Parameter | Details | Source |

| Instrumentation | TSQ Vantage with an atmospheric pressure chemical ionization (APCI) source | nih.gov |

| Sample Preparation | Protein precipitation followed by TurboFlow online purification | nih.gov |

| Sample Volume | 100 µL of serum | nih.gov |

| Limit of Quantification | 0.02 ng/mL to 1 ng/mL for various steroids | nih.gov |

| Precision (CV%) | < 11% | nih.gov |

| Accuracy | 93.5% to 121.6% | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Separation and Identification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and purification of steroids from complex mixtures, such as those produced during microbial biotransformation or found in biological extracts. The structural similarity among steroid isomers necessitates high-resolution separation techniques.

In studies involving the biotransformation of progesterone (B1679170) by recombinant yeasts, HPLC was used to separate and identify the resulting metabolites, which included 17α,20β-dihydroxypregn-4-en-3-one. researchgate.net The separation is typically achieved on a reverse-phase column, such as a C18 column, using a gradient elution of acetonitrile (B52724) in water. researchgate.net The separated compounds are detected by UV spectrophotometry, often at a wavelength around 240 nm, which is characteristic of the Δ⁴-3-keto steroid structure. researchgate.net

The choice of HPLC column and mobile phase is critical for achieving optimal separation. For instance, a Newcrom R1 reverse-phase column has been used for the analysis of a related compound, 4,17-Dihydroxypregn-4-ene-3,20-dione 4-acetate 17-hexanoate. sielc.com The mobile phase consisted of acetonitrile, water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies. sielc.com

Table 2: Example HPLC Conditions for Steroid Separation This table is based on methods for related pregnene derivatives and illustrates typical conditions.

| Parameter | Details | Source |

| Column | Kromasil 100-C18, 5 µm, 125 × 4 mm | researchgate.net |

| Mobile Phase | Gradient of acetonitrile in water | researchgate.net |

| Detection | UV Spectrophotometry at 240 nm | researchgate.net |

| Flow Rate | 1 ml/min | researchgate.net |

| Application | Separation of progesterone biotransformation products | researchgate.net |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation

The definitive identification and structural elucidation of this compound rely on the combined power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. In the analysis of progesterone metabolites, MS data was used alongside HPLC and NMR to confirm the structures of 17α,20β-dihydroxypregn-4-en-3-one and its 20α-isomer. researchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of the molecule and its fragments. nih.gov

¹H NMR spectroscopy provides detailed information about the chemical environment of each proton in the molecule. For the structural confirmation of the 20S-isomer, the chemical shifts and coupling constants of key protons are analyzed. For example, the upfield shift of the 21-methyl group resonance and the chemical shift of the H20 proton are characteristic features that help to distinguish between the 20S and 20R stereoisomers. researchgate.net Advanced techniques like Infrared Multiple Photon Dissociation (IRMPD) spectroscopy can be used to confirm the gas-phase structure of fragment ions observed in tandem mass spectrometry, providing further structural evidence. nih.gov

Table 3: Spectroscopic Data for Structural Confirmation of 17α,20-dihydroxypregn-4-en-3-ones

| Technique | Observation | Significance | Source |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern | Confirms molecular weight and provides structural clues | researchgate.net |

| ¹H NMR Spectroscopy | Chemical shifts of 18-methyl and 21-methyl groups | Differentiates between 20S and 20R isomers | researchgate.net |

| ¹H NMR Spectroscopy | Chemical shift and coupling of H20 proton | Confirms the presence and stereochemistry of the 20-hydroxyl group | researchgate.net |

| IRMPD Spectroscopy | Matches experimental and predicted spectra of fragment ions | Substantiates the structure of characteristic fragment ions | nih.gov |

Microanalytical Techniques for Low Volume Biological Samples

Research on steroids often involves the analysis of samples where the volume is limited, such as in studies with small animals or specific clinical scenarios. The development of highly sensitive analytical methods is therefore essential.

Microanalytical techniques are characterized by their ability to provide accurate measurements from minimal sample quantities. The LC-MS/MS methods previously described are inherently suited for this purpose. A method requiring only 100 microliters of serum to quantify a panel of steroids demonstrates the microanalytical capability of modern instrumentation. nih.gov The sensitivity of tandem mass spectrometry, with limits of quantification in the low nanogram or even picogram per milliliter range, allows for the analysis of trace amounts of steroids in small volumes of plasma, urine, or tissue extracts. nih.gov

The combination of efficient sample preparation, such as online solid-phase extraction (like TurboFlow), with sensitive detection makes it possible to generate comprehensive metabolic profiles from low-volume biological samples, which is a significant advantage in both preclinical and clinical research. nih.govnih.gov

Computational and in Silico Investigations of 20s 17,20 Dihydroxypregn 4 En 3 One

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, elucidating the binding mode and affinity. nih.gov For (20S)-17,20-dihydroxypregn-4-en-3-one, the primary receptor of interest is the progesterone (B1679170) receptor (PR), a ligand-inducible transcription factor involved in numerous physiological processes. nih.govuni-ruse.bg

Docking studies on a wide range of steroidal and non-steroidal PR ligands have identified key structural features necessary for effective binding. nih.govnih.gov The steroid's rigid core serves as a scaffold, fitting into the hydrophobic ligand-binding pocket (LBP) of the PR. Specific hydrogen bonds are crucial for anchoring the ligand. In progesterone, the keto-oxygen atoms at C3 and C20 are critical for forming these hydrogen bonds with amino acid residues within the LBP. nih.govibm.com

For this compound, the binding mode within the PR LBP can be hypothesized based on progesterone's interactions:

The C3-keto group is expected to act as a primary hydrogen bond acceptor, a conserved feature for PR binding.

The 17α-hydroxyl group introduces a new hydrogen bond donor/acceptor site, potentially forming additional interactions with the receptor, thereby modulating binding affinity and specificity compared to progesterone.

The 20S-hydroxyl group replaces the C20-keto group of progesterone. This changes the interaction from a hydrogen bond acceptor to a hydrogen bond donor. The stereochemistry at C20 is critical, as it dictates the orientation of the hydroxyl group and the side chain, influencing the fit and interactions within the pocket.

Studies combining docking with other computational methods have successfully predicted the binding affinity of various progesterone analogues, demonstrating the utility of these models in ranking potential ligands. nih.gov Such an approach for this compound could clarify its role as a PR modulator.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a view of the system's dynamic behavior over time. nih.gov MD simulations are used to assess the stability of the docked pose, analyze the flexibility of both the protein and the ligand, and understand the intricate network of interactions in a more realistic, solvated environment. nih.govnih.gov

Classical MD simulations performed on the progesterone-PR complex have revealed the dynamic nature of the binding, showing that the interactions within the LBP are not static. nih.govibm.com These simulations helped to clarify the roles of specific amino acid residues and the dynamic function of the C20-keto group, which was not fully apparent from static X-ray crystallography structures alone. nih.govibm.com

For this compound, MD simulations could provide critical insights into:

Conformational Flexibility: The steroid backbone is relatively rigid, but the side chain at C17, containing the two hydroxyl groups, possesses rotational freedom. Conformational analysis using methods like Density Functional Theory (DFT) can identify low-energy conformers, which can then be used as starting points for MD simulations to understand their stability and transitions. nih.govmdpi.com

Stability of Binding: MD simulations can test the stability of the predicted docking pose of this compound within the PR's LBP. By monitoring the root-mean-square deviation (RMSD) and fluctuations (RMSF) of the ligand and protein atoms, researchers can assess whether the ligand remains stably bound or undergoes significant conformational changes.

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of molecules with high accuracy. rsc.org These calculations provide insights into molecular geometry, charge distribution, and reactivity, which are fundamental to understanding ligand-receptor interactions and metabolic pathways. While semi-empirical QM methods have been used to satisfactorily compute the geometry of progesterone, modern DFT offers greater accuracy for a range of properties. rsc.org

For this compound, QM calculations can determine several key parameters:

Optimized Geometry and Conformational Energy: DFT can be used to find the lowest-energy conformation of the molecule, which is crucial for accurate docking and MD studies. nih.gov For its stereoisomer, (20R)-17,20-dihydroxypregn-4-en-3-one, DFT calculations have been employed to explain stereoselectivity in its synthesis. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, e.g., around the oxygen atoms) and electron-poor (positive potential) regions. This is vital for identifying sites prone to electrostatic interactions with the receptor or enzymatic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. These orbitals indicate the molecule's ability to donate or accept electrons.

A representative table of calculated QM properties for a steroid of this class is shown below.

| Computational Property | Description | Potential Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Site of oxidative metabolism. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Lower gap suggests higher reactivity in metabolic transformations. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and ability to cross biological membranes. |

| Electrostatic Potential | The 3D charge distribution around the molecule. | Predicts non-covalent interactions with receptor binding sites. |

This table is illustrative of the types of data generated from QM calculations.

Predictive Modeling of Biological Activity and Metabolism

Predictive modeling encompasses a range of in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) and ADME (Absorption, Distribution, Metabolism, Excretion) predictions, to forecast a molecule's biological effects and pharmacokinetic profile.

QSAR Models: QSAR studies establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activity. uni-ruse.bg Numerous QSAR models have been developed for progesterone receptor ligands. uni-ruse.bgnih.govresearcher.life These models have identified several molecular descriptors that are critical for high binding affinity to PR, including:

Molecular Topology and Steric Parameters: The size and shape of the steroid are crucial for fitting into the LBP.

Polarizability and Electronic Properties: These influence the strength of non-covalent interactions. uni-ruse.bgnih.gov

Hydrophobicity: A key factor for binding to the largely hydrophobic LBP of the PR. nih.gov

Using these established QSAR models, it would be possible to predict the relative binding affinity of this compound for the progesterone receptor. The presence of two hydroxyl groups would significantly alter its polarity and hydrogen bonding capacity compared to progesterone, which would be captured by the model's descriptors.

Metabolism Prediction: In silico tools can also predict the metabolic fate of a compound. This compound is a known metabolite of 17α-hydroxyprogesterone, formed by the action of 20α-hydroxysteroid dehydrogenase (20α-HSD). hmdb.ca This reaction is reversible, indicating that the compound is part of a dynamic metabolic equilibrium controlling progesterone homeostasis. hmdb.ca

ADME prediction servers can provide further insights into its likely metabolic pathways and pharmacokinetic properties. Publicly available databases often contain computed properties for compounds like this.

Table of Predicted and Computed Properties for this compound and Related Compounds:

Data sourced from PubChem and the Human Metabolome Database. hmdb.canih.gov Values for (20S)-isomer are from HMDB, (20R)-isomer from PubChem.

These data highlight how the addition of two hydroxyl groups in this compound, compared to progesterone, decreases its hydrophobicity (lower LogP) and increases its polar surface area, which would significantly impact its ADME profile.

Non Clinical Biological Roles and Experimental Models of 20s 17,20 Dihydroxypregn 4 En 3 One

Role in Animal Reproductive Physiology

17,20β-DHP serves as a key maturation-inducing hormone (MIH) in many fish, orchestrating the final steps of oocyte maturation and playing a significant role in male reproductive functions. researchgate.netnih.gov

Oocyte Maturation Induction in Teleost Species

In numerous teleost species, 17,20β-DHP is recognized as the primary MIH responsible for triggering the final maturation of oocytes. nih.govnih.govmdpi.com This process is a prerequisite for successful fertilization. nih.gov The action of pituitary gonadotropin on the ovarian follicles is not direct but is mediated by the production of an MIH. nih.gov It has been established that 17,20β-DHP is the major MIH in salmonids and other fish. nih.govnih.gov

The synthesis of 17,20β-DHP in the ovary involves a "two-cell type model" where the thecal cells produce 17α-hydroxyprogesterone, which is then converted to 17,20β-DHP in the granulosa cells. nih.govnih.gov The hormone then acts on the oocyte surface via a specific membrane receptor to initiate a cascade of events leading to germinal vesicle breakdown (GVBD), a key indicator of meiotic maturation. nih.govnih.govnih.gov Studies have demonstrated the presence of 17,20β-DHP receptor activity in the oocytes of species like the brook trout (Salvelinus fontinalis). nih.gov

Research has shown that 17,20β-DHP can induce oocyte maturation in vitro in a variety of teleost species, including:

Ayu (Plecoglossus altivelis) fao.org

Amago salmon (Oncorhynchus rhodurus) fao.org

Rainbow trout (Oncorhynchus mykiss) fao.orgnih.gov

Goldfish (Carassius auratus) fao.org

European eel (Anguilla anguilla) nih.gov

In some species, such as the white-streaked grouper (Epinephelus ongus), both 17,20β-DHP and a related steroid, 17α,20β,21-trihydroxy-4-pregnen-3-one (20β-S), are detected, suggesting they may both function as MIHs. nii.ac.jp In rainbow trout, 17,20β-DHP has also been shown to induce oocyte hydration in vitro, a process that increases oocyte volume. nih.gov

Spermiation and Sperm Motility Modulation

In male teleosts, 17,20β-DHP plays a crucial role in the final stages of reproduction. researchgate.net Its functions include promoting testicular hydration, inducing spermatogenesis and spermiation (the release of sperm), and modulating sperm motility. researchgate.net In zebrafish (Danio rerio), this progestin has been shown to stimulate the early stages of spermatogenesis, including the proliferation of early spermatogonia and their differentiation. nih.gov

The compound is also involved in the acquisition of sperm motility, which in some species is achieved through an increase in the pH of the seminal plasma. researchgate.net Furthermore, in goldfish, 17,20β-DHP acts as a preovulatory primer pheromone. nih.govumn.edu When released by females prior to ovulation, it stimulates an increase in blood gonadotropin levels and milt (semen) volume in males, synchronizing their reproductive readiness. nih.govumn.edu

Animal Models for Investigating (20S)-17,20-dihydroxypregn-4-en-3-one Function

To elucidate the physiological roles of 17,20β-DHP, researchers utilize a variety of in vitro, ex vivo, and in vivo experimental models.

In vitro and Ex vivo Tissue and Cell Culture Models

In vitro and ex vivo models are invaluable for studying the direct effects of 17,20β-DHP on specific tissues and cells without the complexities of a whole-animal system.

Ovarian Follicle/Tissue Culture: This is a widely used model to study oocyte maturation. Ovarian tissue or individual follicles are cultured in a medium supplemented with hormones like 17,20β-DHP to observe effects on GVBD and other maturational events. nih.govnih.gov This model has been employed in species like the European eel and rainbow trout. nih.govnih.gov

Testis Tissue Culture: Testicular fragments are cultured to investigate the effects of 17,20β-DHP on spermatogenesis and steroidogenesis. nih.gov For instance, a primary zebrafish testis tissue culture system was used to show that the compound up-regulated germ cell marker transcripts. nih.gov Similar in vitro incubation of testicular fragments from the roach (Rutilus rutilus) has been used to study its biosynthesis. nih.gov

Interrenal Gland Culture: In vitro culture of interrenal tissue (the fish equivalent of the adrenal cortex) from rainbow trout has been used to demonstrate that 17,20β-DHP can stimulate the production of cortisol. nih.govresearchgate.net

Sperm Incubations: Incubating sperm with 17,20β-DHP or its precursors helps in understanding its role in steroid metabolism and motility. nih.gov

Recombinant Yeast Models: Yeast strains, such as Saccharomyces cerevisiae and Yarrowia lipolytica, have been genetically engineered to express steroidogenic enzymes like bovine cytochrome P450c17. researchgate.netresearchgate.net These models are used to study the bioconversion pathways of progesterone (B1679170) and its derivatives into compounds like 17,20β-DHP. researchgate.netresearchgate.net

| Model Type | Species/System | Investigated Function | Key Findings |

|---|---|---|---|

| Ovarian Tissue Culture | European eel (Anguilla anguilla) | Oocyte Maturation (GVBD) | 17,20β-DHP induced GVBD at concentrations of 10 and 100 ng/mL. nih.gov |

| Ovarian Follicle Culture | Rainbow trout (Oncorhynchus mykiss) | Oocyte Maturation & Hydration | 17,20β-DHP induced both GVBD and oocyte hydration. nih.gov |

| Testis Tissue Culture | Zebrafish (Danio rerio) | Spermatogenesis | Stimulated proliferation and differentiation of spermatogonia. nih.gov |

| Interrenal Tissue Culture | Rainbow trout (Oncorhynchus mykiss) | Cortisol Production | Stimulated a dose-dependent increase in cortisol production. nih.gov |

| Recombinant Yeast | Saccharomyces cerevisiae | Steroid Bioconversion | Used to study the synthesis pathways from progesterone to 17,20β-DHP. researchgate.net |

In vivo Animal Studies for Physiological Function

In vivo studies involve treating live animals to understand the systemic and behavioral effects of 17,20β-DHP.

Hormone Injections: A common in vivo method is to inject the hormone into the animal to induce a physiological response. For example, female European eels are injected with 17,20β-DHP to induce final oocyte maturation and ovulation for aquaculture purposes. nih.gov Similarly, injections into male trout have been used to study effects on spermiation. researchgate.net

Pheromone Exposure Studies: To study its role as a pheromone, male fish are exposed to water that contains 17,20β-DHP released by preovulatory females. nih.govumn.edu These studies in goldfish have confirmed the compound's role in stimulating male endocrine responses and increasing milt volume. nih.govumn.edu Water-borne exposure has also been shown to induce natural spawning in zebrafish. researchgate.net

Seasonal Cycle Monitoring: In vivo studies often involve monitoring the natural levels of 17,20β-DHP in the blood and its release into the water throughout the reproductive cycle. nih.gov In the roach (Rutilus rutilus), this has revealed that while the highest production occurs just before spawning, there is also a significant production of the hormone months earlier, during gonadal growth. nih.gov

Comparative Physiology of this compound Across Species

While 17,20β-DHP is a well-established MIH in many teleosts, particularly salmonids and cyprinids, its role and the specific steroids involved can vary across different fish species. researchgate.netnih.govnih.gov

For example, in some marine fish like the spotted seatrout (Cynoscion nebulosus), the primary MIH is a related C21 steroid, 17α,20β,21-trihydroxy-4-pregnen-3-one (20β-S). In other species, different progestins may play the dominant role. In vitro studies on turbot (Scophthalmus maximus) ovaries showed synthesis of 20β-S, but production of 17,20β-DHP was not apparent. nih.gov

In the roach, both 17,20β-DHP and 20β-S are produced, with significant levels detected in both males and females well before the spawning season, suggesting roles beyond final maturation. nih.gov In contrast, in Atlantic salmon (Salmo salar), in vitro studies have shown that the testes, ovaries, and head kidneys are all capable of synthesizing 17,20β-DHP, though the biosynthetic pathways may differ between tissues. nih.gov

The compound also has different stereoisomers, such as the (20R) form, 17α,20α-dihydroxy-4-pregnen-3-one. In vitro studies with rainbow trout interrenal tissue showed that the 20α isomer also stimulated cortisol secretion, but was only half as effective as the 20β isomer (the (20S) form). nih.gov In the roach, in vitro metabolism of the precursor 17-hydroxyprogesterone showed a shift from producing 17,20β-DHP to the 17,20α-P isomer as the substrate concentration increased. nih.gov

Future Research Perspectives on 20s 17,20 Dihydroxypregn 4 En 3 One

Unexplored Enzymatic Pathways and Metabolic Networks

The biosynthesis and catabolism of steroid hormones are governed by a complex web of enzymes whose tissue-specific expression and regulation dictate the local concentration and activity of each steroid. While the principal pathway leading to (20S)-17,20-dihydroxypregn-4-en-3-one from its precursor, 17α-hydroxyprogesterone, is known to be catalyzed by 20α-hydroxysteroid dehydrogenase (20α-HSD), a member of the aldo-keto reductase (AKR) superfamily, the broader metabolic network remains largely uncharted. hmdb.catue.nl

Future research should focus on identifying and characterizing alternative or secondary enzymatic pathways. Progesterone (B1679170) can be metabolized into over 30 different compounds, suggesting that the metabolic map is far from complete. nih.gov The roles of other NADPH-dependent and independent enzymes, such as various cytochrome P450 (CYP450) isoforms and other AKR subtypes, in the synthesis and degradation of this compound are poorly understood. nih.govnih.gov For instance, studies on progesterone metabolism have revealed contributions from AKR1C, AKR1D1, and AKR1B1, but their specific affinity for and activity on 17α-hydroxyprogesterone to produce the (20S)-isomer need to be quantified. nih.gov

Furthermore, the factors that regulate the stereospecific reduction of the 20-keto group, leading to the formation of the (20S) isomer over its (20R) counterpart, require detailed investigation. In some species, substrate concentration has been shown to shift the balance between the synthesis of the 20α- and 20β-hydroxy variants, indicating a subtle regulatory mechanism that could be present but unexplored in mammals. nih.gov Untargeted metabolomics studies in various tissues and cell types under different physiological conditions could reveal novel metabolites and previously unknown enzymatic conversions, providing a more complete picture of the compound's life cycle in the body.

Table 1: Key Enzymes in Progesterone Metabolism and Future Research Directions for this compound

| Enzyme Family | Known Role in Progesterone Metabolism | Future Research Focus for this compound |

|---|---|---|

| Aldo-Keto Reductases (AKRs) | 20α-HSD (an AKR) converts 17α-hydroxyprogesterone to this compound. hmdb.ca | Investigate the role of other AKR subtypes (e.g., AKR1C, 1D1, 1B1) in the synthesis and clearance of the compound. nih.gov |

| Cytochrome P450 (CYP450) | CYP3A enzymes metabolize progesterone to various hydroxylated products. nih.gov CYP17A1 produces the precursor 17α-hydroxyprogesterone. nih.gov | Determine if specific CYP isoforms are involved in the further metabolism or clearance of this compound. |

| Hydroxysteroid Dehydrogenases (HSDs) | Various HSDs interconvert different steroid hormones, regulating their activity. scielo.br | Explore if this compound is a substrate for known HSDs, potentially converting it to other active or inactive metabolites. |

Novel Receptor Targets and Signaling Mechanisms

The biological effects of progesterone and its metabolites are mediated through a variety of receptors, including the classical nuclear progesterone receptors (PR-A and PR-B) and non-classical membrane-bound receptors like the progestin and adipoQ receptor (PAQR) family and progesterone receptor membrane component 1 (PGRMC1). numberanalytics.comoup.com A significant area for future research is to determine whether this compound acts through these known receptors or if it has unique, as-yet-unidentified targets.

The promiscuous nature of steroid hormones, such as the ability of progesterone to bind to glucocorticoid receptors in certain contexts, suggests that its metabolites could also have unexpected receptor interactions. oup.com A particularly compelling avenue is the investigation of this compound as a neurosteroid. Other pregnane-based steroids have been identified as positive allosteric modulators of N-methyl-D-aspartate (NMDA) receptors in the brain, indicating that this compound could have unexplored neurological targets and functions. nih.gov

Furthermore, the identification of a specific membrane receptor for the related (20R) isomer in fish oocytes provides a strong rationale for searching for a mammalian equivalent for the (20S) isomer. nih.gov This could involve screening against panels of orphan G-protein coupled receptors (GPCRs) or other membrane proteins.

Once receptor targets are identified, the subsequent signaling cascades must be elucidated. Progesterone signaling is known to cross-talk with kinase pathways, including PKA, PKC, and MAPK, which can modulate gene transcription. frontiersin.org Future studies should aim to dissect the specific downstream pathways activated by this compound, determining whether it triggers a unique cellular response distinct from that of progesterone.

Table 2: Potential Receptor Classes for this compound

| Receptor Class | Known Interaction with Progestins | Future Research Perspective |

|---|---|---|

| Nuclear Progesterone Receptors (PR-A, PR-B) | Primary receptors for progesterone, acting as ligand-activated transcription factors. numberanalytics.comnih.gov | Quantify the binding affinity and transcriptional activity of the (20S) isomer compared to progesterone. |

| Membrane Progesterone Receptors (mPRs/PAQRs, PGRMC) | Mediate rapid, non-classical progesterone signaling. oup.com | Screen for binding and activation to determine if the metabolite signals through these membrane targets. |

| Ion Channels (e.g., NMDA Receptors) | Other pregnane (B1235032) steroids modulate NMDA receptor activity. nih.gov | Investigate potential allosteric modulation of neuronal ion channels, exploring a role as a neurosteroid. |

| Orphan Nuclear/GPCRs | Uncharacterized receptors that may bind endogenous ligands. | Utilize receptor screening platforms to identify completely novel targets for the compound. |

Advanced Computational Approaches in Discovery and Characterization

Computational chemistry and bioinformatics offer powerful tools to accelerate the characterization of this compound. These in silico methods can predict molecular interactions and properties, guiding and prioritizing laboratory experiments.

Molecular docking simulations can be employed to predict the binding affinity of the compound against a vast library of protein structures. nih.govnih.govmdpi.com This approach is ideal for screening potential receptor targets, including the nuclear receptors, GPCRs, and ion channels mentioned previously, as well as the active sites of metabolic enzymes like CYPs and AKRs. nih.govnih.gov By comparing the predicted binding energies and poses with those of known ligands, researchers can generate hypotheses about the compound's biological targets and metabolic fate.

Quantitative Structure-Activity Relationship (QSAR) and 3D-pharmacophore modeling are other valuable approaches. nih.govmdpi.com By analyzing the structural features of this compound and related pregnane steroids, QSAR models can be built to predict biological activity. nih.gov Pharmacophore models can identify the key chemical features essential for binding to a specific receptor, which can then be used to search for other potential targets or to design novel, more potent synthetic analogs. mdpi.com

Furthermore, more fundamental computational methods like Density Functional Theory (DFT) can provide deep insights into the molecule's electronic properties, stability, and reactivity. researchgate.netgazi.edu.tr This knowledge is crucial for understanding its chemical behavior and for the rational design of derivatives with improved characteristics.

Table 3: Application of Computational Methods in Future Research

| Computational Method | Specific Application for this compound |

|---|---|

| Molecular Docking | Predict binding affinity and interaction patterns with potential receptors (e.g., PR, NMDA-R, orphan receptors) and metabolic enzymes. nih.govmdpi.com |

| QSAR Modeling | Develop models to predict the biological activity of the compound and its synthetic derivatives based on their structural features. nih.gov |

| Pharmacophore Modeling | Identify essential 3D structural features for receptor binding to guide the discovery of novel targets and the design of new molecules. mdpi.com |

| Density Functional Theory (DFT) | Analyze electronic structure, reactivity, and molecular electrostatic potential to inform synthesis and mechanism of action studies. researchgate.netgazi.edu.tr |

Development of Advanced Non-Clinical in vitro and in vivo Models

To fully understand the physiological role of this compound, it is essential to move beyond conventional 2D cell culture and develop more sophisticated preclinical models that better recapitulate human biology.

The development of organoid technology presents a significant opportunity. researchgate.netmdpi.com Organoids are 3D structures grown from stem cells that self-organize to mimic the architecture and function of a specific organ. nih.govnih.gov Establishing hepatic, endometrial, or neuronal organoid cultures would allow for the study of tissue-specific metabolism and response to this compound in a highly relevant physiological context. tue.nlresearchgate.net For example, testicular organoids have already been used to study altered steroidogenesis in vitro. elifesciences.orgnih.gov This approach could clarify how the compound is produced and what its effects are in specific human tissues.

In parallel, the creation of advanced in vivo models is critical. Genetically engineered mouse models (GEMMs), such as those with a knockout of the Akr1c gene encoding 20α-HSD, would be invaluable for definitively establishing the in vivo consequences of the compound's absence. Conversely, models overexpressing specific enzymes could clarify metabolic pathways.

Furthermore, emerging technologies like "organ-on-a-chip" platforms, which use microfluidic devices to link different organoid types, could be used to model multi-organ interactions. Such a system could, for instance, simulate the production of the metabolite in the liver and its subsequent effect on uterine or brain tissue models, providing a dynamic view of its pharmacokinetics and pharmacodynamics. These advanced models will be instrumental in bridging the gap between basic research and potential translational applications.

Table 4: Comparison of Preclinical Models for Steroid Research

| Model Type | Limitations | Future Application for this compound |

|---|---|---|

| Conventional 2D Cell Culture | Lacks tissue architecture; altered gene expression and metabolism compared to native tissue. nih.gov | High-throughput screening for initial target identification. |

| Organoids (3D Culture) | Can lack vascularization and immune components. researchgate.net | Model tissue-specific metabolism and function in a more physiologically relevant context (e.g., endometrial, hepatic, neuronal organoids). mdpi.comnih.gov |

| Genetically Engineered Models | Complex and time-consuming to create; potential for compensatory mechanisms. | Create knockout/knock-in models for key enzymes (e.g., 20α-HSD) or receptors to define the specific in vivo role of the compound. |

| Organ-on-a-Chip | Technically complex; still an emerging technology. | Simulate multi-organ metabolism and response, for example, linking a liver chip (metabolism) to an endometrium chip (action). |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.